2-(Isopropylsulfonyl)-4-methylaniline is a chemical compound characterized by its unique sulfonyl group and aniline structure. This compound is of interest in medicinal chemistry and materials science due to its potential biological activity, particularly as an anaplastic lymphoma kinase inhibitor. The compound's structure includes a methylaniline moiety substituted with an isopropylsulfonyl group, which enhances its pharmacological properties.
Research has identified various synthetic pathways for producing 2-(Isopropylsulfonyl)-4-methylaniline, particularly focusing on its application in developing novel therapeutics. It has been explored in studies aimed at synthesizing compounds with improved efficacy against specific cancer types by targeting the anaplastic lymphoma kinase pathway .
This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group. It is also classified under aromatic amines due to the presence of the aniline structure. The compound can be further classified based on its potential applications in pharmaceuticals and as a chemical intermediate in organic synthesis.
The synthesis of 2-(Isopropylsulfonyl)-4-methylaniline can involve several steps, typically starting from readily available precursors. A common method includes the reaction of 4-methylaniline with isopropylsulfonyl chloride under basic conditions.
The molecular formula for 2-(Isopropylsulfonyl)-4-methylaniline is . The compound features:
2-(Isopropylsulfonyl)-4-methylaniline can undergo various chemical reactions, including:
The reactivity of this compound is influenced by both the electron-donating effects of the methylene group and the electron-withdrawing nature of the sulfonamide group, making it suitable for various synthetic applications .
The mechanism of action for compounds like 2-(Isopropylsulfonyl)-4-methylaniline primarily involves inhibition of specific kinases, such as anaplastic lymphoma kinase. This process typically includes:
Studies have shown that compounds similar to 2-(Isopropylsulfonyl)-4-methylaniline exhibit IC50 values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range, indicating potent biological activity against targeted kinases .
2-(Isopropylsulfonyl)-4-methylaniline has several applications in scientific research:
The emergence of 2-(isopropylsulfonyl)-4-methylaniline parallels advances in targeted cancer therapies, particularly after the clinical limitations of first-generation kinase inhibitors became apparent. As resistance mutations and poor CNS penetration plagued pioneers like crizotinib (an ALK/ROS1/MET inhibitor), medicinal chemists sought novel scaffolds to overcome these challenges [7] [10]. This compound’s significance was cemented when it served as a key precursor in synthesizing ceritinib (LDK378), a second-generation ALK inhibitor. Researchers at Novartis exploited its sulfonamide group to anchor the N-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)pyrimidine-2,4-diamine pharmacophore, enhancing target binding and overcoming crizotinib-resistant mutations like L1196M ("gatekeeper" mutation) and G1269A [10].
Table 1: Key Kinase Inhibitors Derived from 2-(Isopropylsulfonyl)-4-methylaniline
Inhibitor | Target Kinase | Role of 2-(Isopropylsulfonyl)-4-methylaniline | Clinical Impact |
---|---|---|---|
Ceritinib (LDK378) | ALK, IGF-1R, InsR | Core aniline fragment providing binding affinity | FDA-approved for ALK+ NSCLC (2014) |
FAK-PROTACs | Focal Adhesion Kinase | Sulfonamide-linked E3 ligase recruiters | Preclinical (degraders of FAK) |
Dual ALK/FAK inhibitors | ALK, FAK | Structural linker for hinge-binding motifs | Phase I/II trials |
Concurrently, the compound facilitated FAK inhibitor development (e.g., derivatives of TAE226). Its planar aniline core enables ATP-competitive binding to FAK’s kinase domain (IC₅₀ ~5.5 nM for early analogs), suppressing tumor migration and proliferation pathways [4].
The isopropylsulfonyl moiety (-SO₂CH(CH₃)₂) in this compound is not a passive spectator but a critical pharmacophore governing target engagement and physicochemical behavior. Its roles include:
Table 2: Impact of Sulfonamide Substituents on Kinase Inhibitor Properties
Sulfonamide Variant | Binding Affinity (ΔG, kcal/mol) | Selectivity (Scores vs. Kinome) | Aqueous Solubility |
---|---|---|---|
Methylsulfonyl | -8.2 | Low | High |
Isopropylsulfonyl | -10.1 | High | Moderate |
Phenylsulfonyl | -9.5 | Moderate | Low |
These attributes underscore why the isopropylsulfonyl variant outperforms smaller (methyl) or bulkier (phenyl) analogs in kinase inhibitor scaffolds [2] [5].
ALK Inhibition: 2-(Isopropylsulfonyl)-4-methylaniline is indispensable in synthesizing ceritinib, where it anchors the molecule’s sulfonamide-phenyl arm. This fragment binds deeply within ALK’s ATP pocket, engaging in van der Waals contacts with Leu1198 and Gly1202. Crucially, it confers resilience against the L1196M mutation by sterically "pushing" against mutated residues, restoring inhibitory activity (IC₅₀: <0.2 nM for ceritinib vs. mutant ALK) [7] [10]. Beyond ceritinib, this scaffold is integrated into dual ALK/ROS1 inhibitors (e.g., entrectinib analogs), leveraging its conformational flexibility to accommodate diverse fusion variants [7].
FAK Inhibition: In FAK-targeted therapeutics, this compound’s derivatives exploit the kinase’s hydrophobic pocket near the ATP-binding site. The 4-methylaniline moiety inserts into a cleft formed by Ala452 and Leu553, while the sulfonyl group stabilizes the DFG motif via hydrogen bonding. This dual action disrupts FAK autophosphorylation (Y397), suppressing downstream PI3K/AKT/mTOR and Ras/ERK pathways [4] [6]. Newer PROTAC degraders (e.g., compounds linking FAK inhibitors to cereblon ligands) utilize this aniline’s nitrogen for E3 ligase recruiter attachment, enabling targeted FAK degradation [4].
Table 3: Therapeutic Applications Targeting ALK and FAK
Therapeutic Area | Compound Class | Mechanism of Action | Status |
---|---|---|---|
ALK+ NSCLC | Ceritinib analogs | ATP-competitive ALK inhibition | FDA-approved |
FAK-driven solid tumors | FAK-PROTACs | Ubiquitin-mediated FAK degradation | Preclinical |
Metastatic sarcoma | Dual ALK/FAK inhibitors | Concurrent blockade of migration/proliferation | Phase I/II |
This compound’s versatility in addressing distinct kinase targets highlights its central role in modern oncology drug discovery pipelines [2] [4] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0